![molecular formula C17H25N7O B3001129 1-{2-[4-(2-methylphenyl)piperazin-1-yl]propyl}-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1987207-75-9](/img/structure/B3001129.png)
1-{2-[4-(2-methylphenyl)piperazin-1-yl]propyl}-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{2-[4-(2-methylphenyl)piperazin-1-yl]propyl}-1H-1,2,3-triazole-4-carbohydrazide is a useful research compound. Its molecular formula is C17H25N7O and its molecular weight is 343.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the catalytical activity ofPARP1 , a protein involved in DNA repair and programmed cell death .
Mode of Action
It’s known that similar compounds enhance the cleavage ofPARP1 , enhance the phosphorylation of H2AX , and increase CASPASE 3/7 activity . These actions suggest that the compound may induce apoptosis or programmed cell death .
Biochemical Pathways
Similar compounds have been found to affect pathways related tocell cycle arrest at the sub-G1 and G2/M phase . This suggests that the compound may interfere with cell division and growth .
Pharmacokinetics
Piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption and distribution characteristics .
Result of Action
Similar compounds have been found to inhibit colony formation in bt-474 cells in a concentration-dependent manner . This suggests that the compound may have antiproliferative effects .
Action Environment
It’s known that similar compounds were dissolved in dmso and cells were treated in a dose-dependent manner for 72 h . This suggests that the compound’s action may be influenced by the solvent used and the duration of exposure .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins, influencing biochemical reactions .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 1-{2-[4-(2-methylphenyl)piperazin-1-yl]propyl}-1H-1,2,3-triazole-4-carbohydrazide at different dosages in animal models have not been reported. Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently lacking. Future studies could reveal any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
1-[2-[4-(2-methylphenyl)piperazin-1-yl]propyl]triazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O/c1-13-5-3-4-6-16(13)23-9-7-22(8-10-23)14(2)11-24-12-15(20-21-24)17(25)19-18/h3-6,12,14H,7-11,18H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCBWVIWKSZGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(C)CN3C=C(N=N3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
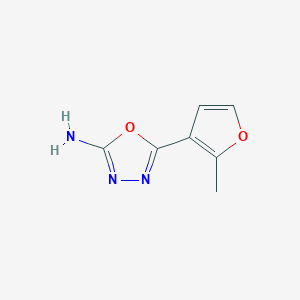
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B3001047.png)
![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)
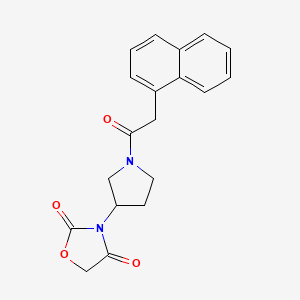
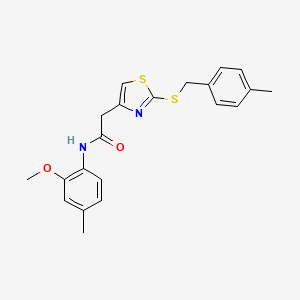
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3001055.png)
![ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3001056.png)
![4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate](/img/structure/B3001057.png)
![5-[(4-methoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B3001058.png)
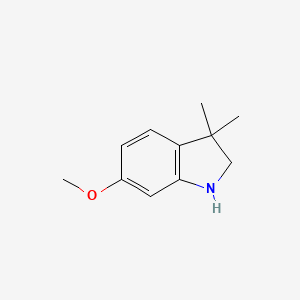
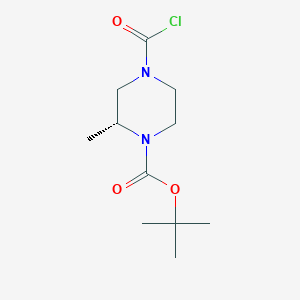
![6-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B3001065.png)
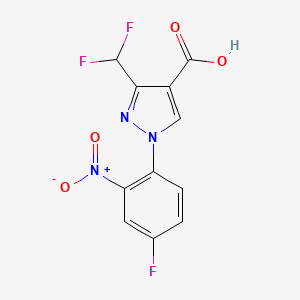
![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide](/img/structure/B3001069.png)
